1-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(pyridin-2-ylmethyl)methanamine
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Overview
Description
1-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(pyridin-2-ylmethyl)methanamine is a complex organic compound that features a tetrazole ring, a phenyl group, and a pyridine moiety
Preparation Methods
The synthesis of 1-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(pyridin-2-ylmethyl)methanamine typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved using triethyl orthoformate and sodium azide.
Coupling Reactions: The phenyl and pyridine groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Final Assembly: The final compound is assembled through a series of condensation reactions under controlled conditions.
Chemical Reactions Analysis
1-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(pyridin-2-ylmethyl)methanamine undergoes various chemical reactions:
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its tetrazole moiety, which is known for various biological activities.
Material Science: The compound’s unique structure makes it a candidate for use in advanced materials, such as organic semiconductors.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(pyridin-2-ylmethyl)methanamine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(pyridin-2-ylmethyl)methanamine can be compared with other tetrazole-containing compounds:
1-Phenyl-1H-tetrazole-5-thiol: Known for its use as a corrosion inhibitor.
1-(cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylate: Used for its antihypertensive activity.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C22H22N6O2 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
1-[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]-N-(pyridin-2-ylmethyl)methanamine |
InChI |
InChI=1S/C22H22N6O2/c1-2-29-21-14-17(15-23-16-18-8-6-7-13-24-18)11-12-20(21)30-22-25-26-27-28(22)19-9-4-3-5-10-19/h3-14,23H,2,15-16H2,1H3 |
InChI Key |
YONODADJECJFHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC=CC=N2)OC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
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